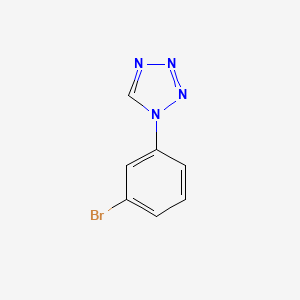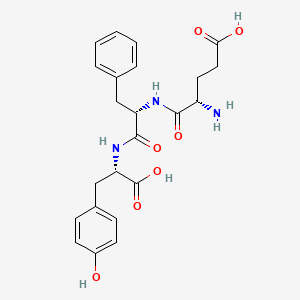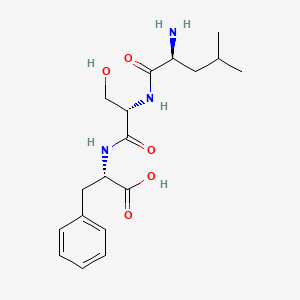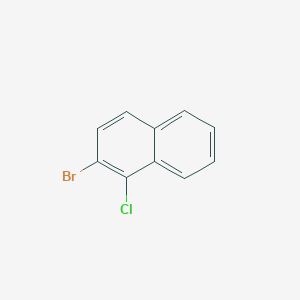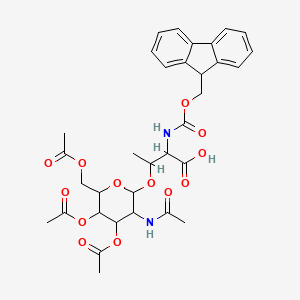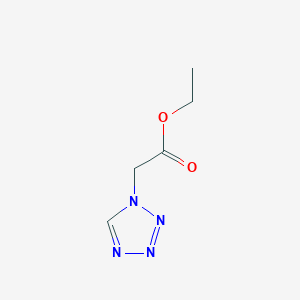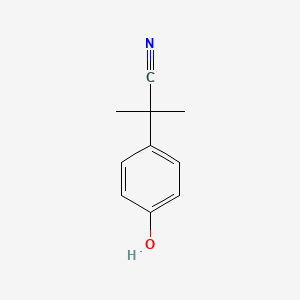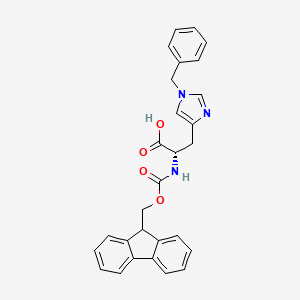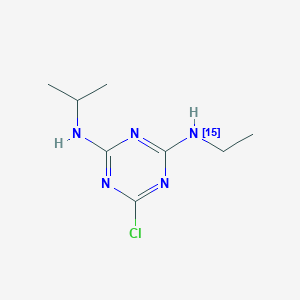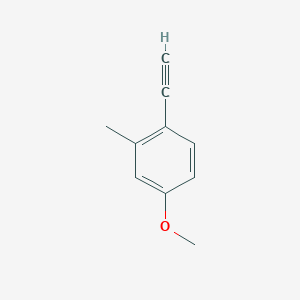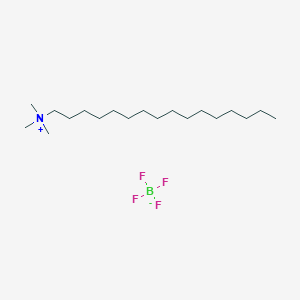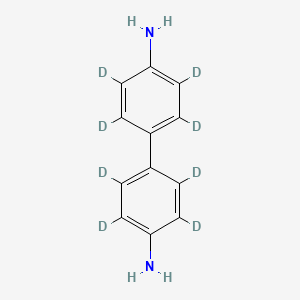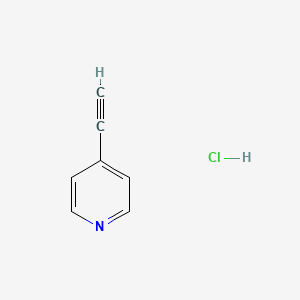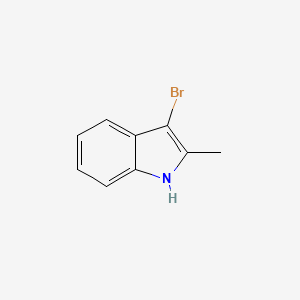
3-bromo-2-methyl-1H-indole
概要
説明
3-bromo-2-methyl-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural products and pharmaceuticals. The presence of a bromine atom at the 3-position and a methyl group at the 2-position on the indole ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate for various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of 3-bromo-2-methyl-1H-indole derivatives can be achieved through several methods. One approach involves the conversion of indole to 2,3-dibromo-1-methylindole, followed by selective lithiation and trapping with various electrophiles to afford 3-bromo-2-substituted indoles . Another method includes the reaction of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides to produce 2-bromo(chloro)-3-selenyl(sulfenyl)indoles . Additionally, a novel reagent, 2-hydroxyindoline-3-triethylammonium bromide, has been utilized for formal C3-electrophilic reactions of indoles, which could potentially be adapted for the synthesis of 3-bromo-2-methyl-1H-indole .
Molecular Structure Analysis
The molecular structure of 3-bromo-2-methyl-1H-indole derivatives can be characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was determined by X-ray single crystal diffraction . This analysis can provide insights into the intermolecular interactions and the overall stability of the molecule.
Chemical Reactions Analysis
3-bromo-2-methyl-1H-indole can undergo a variety of chemical reactions due to the presence of reactive sites on the molecule. The bromine atom is a good leaving group, which can be replaced by nucleophiles in substitution reactions. The indole ring can also participate in electrophilic substitution reactions, and the methyl group can be further functionalized. For example, the insertion of isoprene units into indole derivatives has been studied, which could be applicable to 3-bromo-2-methyl-1H-indole .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-2-methyl-1H-indole derivatives are influenced by the substituents on the indole ring. The bromine atom contributes to the molecule's density, boiling point, and reactivity. The methyl group can affect the molecule's hydrophobicity and steric profile. Spectroscopic methods such as FTIR, NMR, and mass spectrometry can be used to characterize these compounds and confirm their structures . Thermal analysis can provide information on the compound's stability and decomposition temperature .
科学的研究の応用
Synthesis and Chemical Properties
Fluorescent Probe Development
Indole derivatives synthesized from β-brominated dehydroamino acids show high fluorescence quantum yields and sensitivity to solvent polarity. These properties make them suitable for developing fluorescent probes, especially for detecting fluoride ions (Pereira et al., 2010).
Chemical Synthesis Techniques
Research demonstrates efficient methods for synthesizing 3-bromo-2-methyl-1H-indole derivatives, showing their utility in creating diverse chemical compounds. These methods include selective lithiation and reactions with various electrophiles (Liu & Gribble, 2002).
Potential in Drug Design
3-Bromo-1-ethyl-1H-indole has been identified as a potent anticancer agent, showing substantial selective cytotoxicity towards cancer cell lines and promising inhibition of glutathione S-transferase isozymes (Yılmaz et al., 2020).
Application in Material Science
- Advanced Materials Chemistry: Indoles like 3-(3-methyl-1H-indole-1-yl)phthalonitrile, owing to their electron-donating nature, are being explored for applications in advanced materials chemistry, particularly in photodynamics (Ayari et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition: 3-Amino alkylated indoles demonstrate significant effectiveness as corrosion inhibitors for mild steel in acidic conditions. Their inhibition efficiency is influenced by the ring size of the amino group, highlighting their potential in industrial applications (Verma et al., 2016).
Antimicrobial and Antiproliferative Effects
- Antimicrobial and Antitumor Activities: Compounds like 3-Hydroxyl-bromo indoles have been synthesized and characterized for their potential in antitumor activities and as antipyretic analgesics (Wei, 2011). Additionally, 3-methyl-2-phenyl-1H-indoles have been investigated for their antiproliferative activity against various human tumor cell lines, showing promising results (Zidar et al., 2020).
Safety And Hazards
将来の方向性
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there is potential for future research and development involving 3-bromo-2-methyl-1H-indole and other indole derivatives.
特性
IUPAC Name |
3-bromo-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAYWNCTOHHMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538146 | |
| Record name | 3-Bromo-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-2-methyl-1H-indole | |
CAS RN |
1496-78-2 | |
| Record name | 3-Bromo-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



